molecular formula C19H21N3O5 B2979635 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380097-16-3

4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2979635
CAS RN: 2380097-16-3
M. Wt: 371.393
InChI Key: QOLCZBBSYRXLFD-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as DMMP, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DMMP belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to act as a partial agonist of the 5-HT1A receptor. This receptor is involved in the regulation of various physiological and psychological processes, including mood, anxiety, appetite, and sleep. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to increase the activity of the 5-HT1A receptor, leading to the release of neurotransmitters such as serotonin and dopamine. This mechanism of action is believed to be responsible for the anti-inflammatory, analgesic, and anti-cancer activities of 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
Biochemical and Physiological Effects:
4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied, and its mechanism of action is well understood. However, 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential direction is the development of 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the potential use of 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to have potential as a chemotherapeutic agent, and further research in this area could lead to the development of new cancer treatments. Overall, the research on 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown promising results, and further investigation could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. The reaction mixture is then treated with piperazine to obtain 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. This synthesis method has been optimized to yield high purity and high yield of 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.

Scientific Research Applications

4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

4-(3,5-dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-8-13(9-16(11-15)26-2)19(24)21-6-7-22(18(23)12-21)14-4-5-20-17(10-14)27-3/h4-5,8-11H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLCZBBSYRXLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxybenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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